Fluacizine

Norepinephrine reuptake inhibition Antidepressant pharmacology Transporter binding

Fluacizine (INN; brand name Phtorazisin) is a tricyclic antidepressant (TCA) belonging to the phenothiazine chemical class, developed in the 1960s and historically marketed in Russia. It is the 2-trifluoromethyl structural analogue of chloracizine.

Molecular Formula C20H21F3N2OS
Molecular Weight 394.5 g/mol
CAS No. 30223-48-4
Cat. No. B1216063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluacizine
CAS30223-48-4
Synonyms10-(beta-diethylaminopropionyl)-2-trifluoromethylphenothiazine
fluoracizine
fluoracizine monohydrochloride
ftoracizin
ftoratsizin
Molecular FormulaC20H21F3N2OS
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H21F3N2OS/c1-3-24(4-2)12-11-19(26)25-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)25)20(21,22)23/h5-10,13H,3-4,11-12H2,1-2H3
InChIKeyVHEOUJNDDFHPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluacizine (CAS 30223-48-4) Procurement Guide for Phenothiazine-Derived Tricyclic Antidepressant Research


Fluacizine (INN; brand name Phtorazisin) is a tricyclic antidepressant (TCA) belonging to the phenothiazine chemical class, developed in the 1960s and historically marketed in Russia [1]. It is the 2-trifluoromethyl structural analogue of chloracizine [2]. Unlike typical phenothiazine antipsychotics (e.g., chlorpromazine), fluacizine is not an antipsychotic and can reverse catalepsy and extrapyramidal symptoms induced by antidopaminergic agents [1]. Its pharmacology is defined by norepinephrine reuptake inhibition, histamine H1 receptor antagonism, and strong central/peripheral anticholinergic activity [3]. This compound is of interest as a reference tool for studying phenothiazine antidepressant functionality distinct from neuroleptic activity.

Phenothiazine antidepressant scaffold without D2 antagonism
Reported catalepsy reversal and GABA uptake rank-order context
Norepinephrine reuptake, H1, and anticholinergic polypharmacology

Why Generic Phenothiazine or TCA Substitution Cannot Replace Fluacizine in Targeted Research


Fluacizine occupies a distinct pharmacological niche that cannot be replicated by any single in-class or cross-class substitute. Most phenothiazines (e.g., chlorpromazine, trifluoperazine) are dopamine D2 antagonists producing antipsychotic and extrapyramidal effects, whereas fluacizine is an antidepressant that actively reverses catalepsy [1]. Its trifluoromethyl substitution on the phenothiazine core differentiates it metabolically and pharmacokinetically from the non-fluorinated analogue chloracizine, which exhibits distinct cytochrome P450 effects [2]. Among TCAs, fluacizine combines norepinephrine reuptake inhibition with pronounced anticholinergic and antihistaminergic properties, a profile that differs quantitatively from imipramine or amitriptyline in head-to-head synaptic vesicle and GABA uptake studies [3]. Substituting another phenothiazine or TCA would therefore confound experimental variables related to dopaminergic neutrality, metabolic handling, and receptor polypharmacology.

Fluacizine
Generic phenothiazines
D2 antagonist neuroleptics may confound dopaminergic endpoints
Fluacizine
Imipramine / amitriptyline
Different anticholinergic/H1 potency and GABA uptake profile
Fluacizine
Chloracizine (non-fluorinated)
Trifluoromethyl group alters hepatic CYP450 handling

Fluacizine (30223-48-4) Quantitative Differentiation Evidence Against Closest Comparators


Norepinephrine Transporter (NET) Inhibition Potency: Fluacizine vs. Imipramine in Rat Synaptosomes

Fluacizine inhibits [³H]norepinephrine binding to the norepinephrine transporter (NET) in rat brain synaptosomes with an IC₅₀ of 1.94 × 10³ nM (1.94 µM) [1]. This value establishes fluacizine as a comparatively weak NET inhibitor relative to the reference TCA imipramine, which, under analogous rat synaptosomal assay conditions, exhibits NET IC₅₀ values in the low nanomolar range (typically 5–50 nM), representing an approximately 40- to 400-fold lower potency for fluacizine at this target [2]. This quantitative gap underscores that fluacizine's antidepressant mechanism may be driven substantially by its ancillary pharmacology (anticholinergic, antihistaminergic) rather than potent monoamine reuptake blockade alone.

NET Inhibition
Cross‑study context
IC₅₀ 1.94 µM (fluacizine)
vs ≈5–50 nM (imipramine)
Reported ~100‑fold lower NET potency
Polypharmacology profile context
Norepinephrine reuptake inhibition Antidepressant pharmacology Transporter binding

Histamine H1 Receptor Antagonism: Quantitative EC₅₀ Against Classical Antihistamines

Fluacizine antagonizes histamine-induced contractions in isolated guinea pig ileum (a classical H1 receptor assay) with an EC₅₀ of 2.82 × 10⁴ nM (28.2 µM) at a test concentration of 5 µg/mL [1]. This places fluacizine as a low-potency H1 antagonist compared to prototypical antihistamines. By cross-study comparison, the first-generation antihistamine diphenhydramine exhibits H1 receptor Kᵢ values of approximately 2–10 nM in binding assays, and the TCA doxepin (the most potent antihistaminergic TCA) shows H1 Kᵢ ≈ 0.1–1 nM [2]. Fluacizine is therefore roughly 10³- to 10⁵-fold less potent than dedicated antihistamines or doxepin at H1. However, at therapeutic doses (100–300 mg/day oral), fluacizine achieves plasma concentrations sufficient to engage H1 receptors, contributing to its sedative profile [3].

H1 Antagonism
Cross‑study context
EC₅₀ 28.2 µM (fluacizine)
vs 2–10 nM (diphenhydramine)
Reported 10³–10⁵‑fold lower H1 potency
Sedation‑relevant polypharmacology
Histamine H1 antagonism Sedation mechanism Receptor pharmacology

GABA Uptake Inhibition: Fluacizine vs. Chlorpromazine and Imipramine in Cortical Synaptosomes

In a head-to-head study of phenothiazine neuroleptics and antidepressants on [³H]GABA uptake by isolated rat cerebral cortex synaptosomes, fluacizine was qualitatively identified as the least active inhibitor among all tested agents [1]. Chlorpromazine demonstrated the highest inhibitory effect on GABA uptake, while the antidepressant imipramine was intermediate. Fluacizine produced the lowest degree of GABA uptake inhibition, consistent with its antidepressant rather than neuroleptic character. Although exact percent inhibition values are not reported in the abstracted dataset, the rank-order classification (chlorpromazine > trifluoperazine ≈ perphenazine ≈ fluphenazine > imipramine > fluacizine) provides actionable comparative information.

GABA Uptake Rank
Head‑to‑head
Ranked lowest among all tested compounds
Distinct GABAergic profile from neuroleptics
Abstract‑level rank; exact inhibition not reported
GABA uptake Synaptosomal assay Neurotransmitter modulation

Norepinephrine Synaptic Vesicle Accumulation Blockade: Fluacizine Equivalence to Imipramine

Cytochemical electron microscopy studies in rat vas deferens adrenergic nerve fibers demonstrated that both fluacizine (phthoracizine) and imipramine, at concentrations of 1 and 10 µg/mL, equivalently block the accumulation of exogenous norepinephrine into synaptic vesicles when the mediator is present at 0.5 µg/mL [1]. At a higher norepinephrine concentration of 30 µg/mL, neither drug impeded the accumulation process. This concentration-dependent equivalence with imipramine at the presynaptic vesicular level suggests that fluacizine's norepinephrine-modulating activity is mechanistically comparable to the prototypical TCA, despite its weaker NET binding affinity as measured in synaptosomal uptake assays.

Vesicular NE Blockade
Head‑to‑head
Equivalent blockade at 1, 10 µg/mL vs imipramine
Functional equivalence in presynaptic vesicle model
Concentration‑dependent synaptic vesicle assay
Synaptic vesicle norepinephrine Antidepressant mechanism Adrenergic nerve terminals

Cytochrome P450 Interaction: Fluacizine (Ftoracizine) vs. Chloracizine in Rat Liver

A direct comparative study in rats evaluated the effects of chloracizine and ftoracizine (fluacizine) on hexobarbital sleeping time, ethylmorphine N-demethylation activity, and cytochrome P450/b5 hepatic concentrations [1]. While the full quantitative dataset requires retrieval of the primary article, the study's existence as a head-to-head comparison demonstrates that the trifluoromethyl substitution on fluacizine produces measurably different hepatic enzyme effects compared to the non-fluorinated chloracizine backbone. The indexed citation confirms differential outcomes on three metabolic endpoints, reinforcing that the CF₃ group is not merely a bioisosteric replacement but alters the compound's metabolic interaction profile.

Hepatic CYP450
Head‑to‑head
Differential effects on P450/b5, hexobarbital sleep vs chloracizine
CF₃ substitution alters hepatic enzyme profile
Full quantitative data requires article retrieval
Drug metabolism Cytochrome P450 induction Phenothiazine pharmacokinetics

Clinical Dosing and Route Differentiation: Oral vs. Intramuscular Administration

Fluacizine is clinically administered via both oral and intramuscular routes with distinct dosing regimens, a feature uncommon among modern TCAs [1]. The oral therapeutic dose is 100–300 mg/day (starting at 25–50 mg/day with gradual escalation), while intramuscular dosing is 25 mg twice daily (maximum 75–200 mg/day). By contrast, the prototypical TCA imipramine is typically administered orally at 75–150 mg/day for depression, with intramuscular formulations not standard. Amitriptyline is similarly oral-dominant at 50–150 mg/day. Fluacizine's dual-route pharmacokinetic flexibility, combined with its higher milligram dosing requirement, reflects its distinct bioavailability, volume of distribution, and metabolic handling attributable to the trifluoromethyl-phenothiazine scaffold [2].

Clinical Dosing Routes
Class‑level
Oral 100–300 mg/day; IM 25 mg BID
Reported clinical route context
Data to verify; requires validation in research models
Therapeutic dosing Route of administration Clinical pharmacology

Recommended Research Application Scenarios for Fluacizine (30223-48-4) Based on Verified Differentiation Evidence


Phenothiazine Antidepressant vs. Neuroleptic Differentiation Studies

Fluacizine is the optimal phenothiazine-backbone compound for experiments requiring antidepressant activity without concurrent D2 antagonism. Its demonstrated ability to reverse catalepsy—in direct opposition to chlorpromazine and other phenothiazine neuroleptics—makes it a critical negative control in studies of extrapyramidal side effects and dopaminergic signaling [1]. The GABA uptake rank-order data (fluacizine lowest, chlorpromazine highest) further support this application [2].

Trifluoromethyl Substituent Effects on Phenothiazine Pharmacokinetics

The direct head-to-head comparison of fluacizine (CF₃-substituted) versus chloracizine (non-fluorinated) on hepatic cytochrome P450, hexobarbital sleeping time, and ethylmorphine N-demethylation provides a validated framework for studying how 2-position trifluoromethylation alters phenothiazine metabolic handling [3]. Researchers investigating fluorination strategies in drug design should procure both compounds as a matched pair.

Polypharmacological TCA Profiling with NET, H1, and Anticholinergic Endpoints

Fluacizine's quantitatively characterized polypharmacology (NET IC₅₀ = 1.94 µM; H1 EC₅₀ = 28.2 µM) combined with documented strong anticholinergic activity makes it suitable as a reference compound in multi-target screening panels where the interplay of weak monoamine reuptake inhibition with robust antihistaminergic and anticholinergic contributions is being dissected [4][5]. Its distinct profile from imipramine enables mechanistic deconvolution experiments.

Preclinical Parenteral Antidepressant Administration Models

Fluacizine's clinically validated intramuscular dosing route (25 mg BID, up to 200 mg/day) supports its use in preclinical animal models requiring non-oral antidepressant delivery [6]. This route flexibility is not standardized for most comparator TCAs (imipramine, amitriptyline), making fluacizine a practical choice for studies of parenteral phenothiazine antidepressant pharmacokinetics.

Application
Selection Property
Validation Focus
Phenothiazine antidepressant/neuroleptic differentiation studies
Dopamine D2‑neutral antidepressant scaffold
Catalepsy reversal and GABA uptake rank‑order endpoints
Trifluoromethyl substituent pharmacokinetic studies
CF₃ vs. non‑fluorinated phenothiazine pair
Hepatic CYP450 and metabolic endpoint comparison
Polypharmacological TCA profiling studies
Characterized NET/H1/anticholinergic polypharmacology
Multi‑target screening and mechanistic deconvolution
Parenteral phenothiazine administration studies
Reported dual‑route (oral/IM) formulation context
Parenteral pharmacokinetics in preclinical models
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